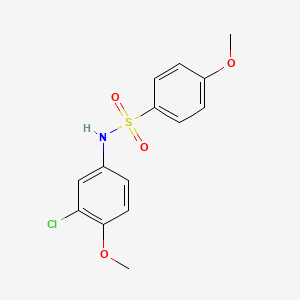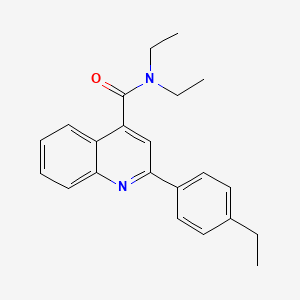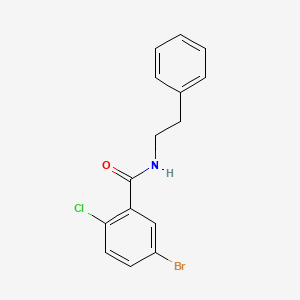
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide, commonly known as CMMS, is a sulfonamide derivative that has been widely used in scientific research applications. CMMS is a chemical compound that has been synthesized for its potential therapeutic properties, and it has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CMMS is not fully understood. It is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for the growth and survival of microorganisms and cancer cells. CMMS has also been found to inhibit the activity of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
CMMS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have anti-inflammatory activity and reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMMS has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and has a long shelf life. CMMS has been found to have low toxicity and is safe for use in lab experiments. However, CMMS has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. CMMS is also sensitive to light and heat, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for the use of CMMS in scientific research. CMMS has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of CMMS and its potential therapeutic properties. In addition, new derivatives of CMMS can be synthesized and tested for their potential therapeutic properties. CMMS can also be used in combination with other drugs to enhance their therapeutic efficacy.
Métodos De Síntesis
CMMS can be synthesized using a straightforward two-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with sodium hydroxide to form 3-chloro-4-methoxyphenol. The second step involves the reaction of 3-chloro-4-methoxyphenol with benzenesulfonyl chloride to form CMMS. The yield of CMMS can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
CMMS has been widely used in scientific research applications due to its potential therapeutic properties. It has been found to have antibacterial, antifungal, antiviral, and anti-inflammatory activities. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-4-6-12(7-5-11)21(17,18)16-10-3-8-14(20-2)13(15)9-10/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPGEJFHOKXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)



![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)



![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)